molecular formula C12H22O3 B14604042 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- CAS No. 58104-98-6

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl-

Katalognummer: B14604042
CAS-Nummer: 58104-98-6
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: DFBJWJKDVXHFQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is an organic compound with the molecular formula C12H22O3. This compound is characterized by the presence of a triple bond (alkyne) and multiple functional groups, including hydroxyl and ether groups . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. Safety measures are crucial due to the reactivity of the intermediates and the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is unique due to the combination of its alkyne, hydroxyl, and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

58104-98-6

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

6-ethoxy-2,5,6-trimethylhept-3-yne-2,5-diol

InChI

InChI=1S/C12H22O3/c1-7-15-11(4,5)12(6,14)9-8-10(2,3)13/h13-14H,7H2,1-6H3

InChI-Schlüssel

DFBJWJKDVXHFQX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)(C)C(C)(C#CC(C)(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.